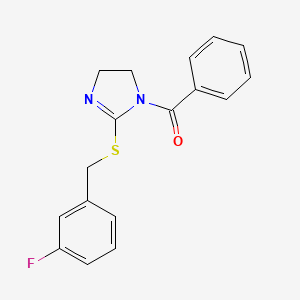
(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone is a useful research compound. Its molecular formula is C17H15FN2OS and its molecular weight is 314.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone is a complex organic molecule that combines an imidazole ring with a thioether and methanone functionalities. This structural diversity suggests potential for various biological activities, particularly in pharmacological applications.
Structural Characteristics
The compound can be broken down into several key components:
- Imidazole Ring : Known for its role in numerous biological systems, imidazole derivatives often exhibit anti-inflammatory, antimicrobial, and anticancer properties.
- Thioether Group : The presence of a sulfur atom linked to a benzyl group may enhance lipophilicity and bioavailability, potentially increasing the compound's therapeutic efficacy.
- Fluorobenzyl Moiety : The fluorine atom can improve metabolic stability and alter electronic properties, which may influence the compound's interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit significant biological activities:
Antimicrobial Activity
Compounds containing imidazole rings have been shown to possess antimicrobial properties. For instance, derivatives of imidazole have demonstrated effectiveness against various bacterial strains, including multi-drug resistant Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM .
Anticancer Properties
Imidazole derivatives are frequently investigated for their anticancer potential. A study highlighted that structurally related compounds exhibited cytotoxic effects against human cancer cell lines such as SK-OV-3 and HT-29. The mechanism often involves the modulation of apoptotic pathways and inhibition of cell proliferation .
Anti-inflammatory Effects
The anti-inflammatory activity of similar compounds has been documented, particularly through inhibition of key enzymes involved in inflammatory processes. For example, some imidazole derivatives act as inhibitors of lipoxygenase (5-LO), which is implicated in the synthesis of inflammatory mediators .
Case Studies
- Anticancer Activity : A recent study synthesized several imidazole derivatives and evaluated their cytotoxic effects on cancer cell lines. Compounds were tested using the sulforhodamine B (SRB) assay, revealing promising results where certain derivatives showed significant inhibition of cancer cell growth .
- Antimicrobial Testing : Another research effort focused on the synthesis of thioether-containing imidazoles and their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that some compounds exhibited potent antibacterial activity with MIC values comparable to standard antibiotics .
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key synthetic routes include:
- Formation of the Imidazole Ring : This can be achieved through cyclization reactions involving thiourea derivatives.
- Nucleophilic Substitution : The introduction of the fluorobenzyl thio group is often accomplished via nucleophilic substitution reactions.
The mechanism of action for this compound likely involves binding to specific biological targets such as enzymes or receptors, modulating biochemical pathways critical for disease progression.
Propiedades
IUPAC Name |
[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c18-15-8-4-5-13(11-15)12-22-17-19-9-10-20(17)16(21)14-6-2-1-3-7-14/h1-8,11H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWSFWVVMDDUQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














